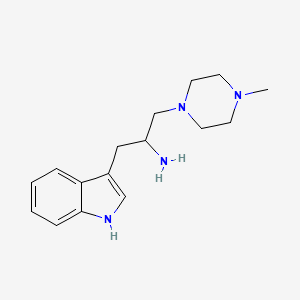

1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine is a useful research compound. Its molecular formula is C16H24N4 and its molecular weight is 272.396. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its indole and piperazine moieties, has been investigated for various therapeutic applications including its role as a modulator of neurotransmitter systems.

Structural Characteristics

The compound features an indole ring system twisted from a piperazine ring, with specific dihedral angles that influence its biological interactions. The piperazine ring adopts a slightly distorted chair conformation, which may affect the binding affinity to biological targets. The structural formula is represented as:

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

Neurotransmitter Modulation

Research indicates that this compound acts as a modulator of norepinephrine (NE) and serotonin (5-HT) activities. It has been shown to influence monoamine reuptake mechanisms, which are critical in the treatment of mood disorders such as depression and anxiety. Specifically, it has demonstrated efficacy in ameliorating symptoms associated with conditions like chronic fatigue syndrome and fibromyalgia .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal moderate activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the piperazine moiety is believed to enhance the antimicrobial efficacy due to its ability to interact with bacterial cell membranes .

Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry highlighted the compound's effects on neurotransmitter systems. It was found to significantly increase serotonin levels in vitro, suggesting potential antidepressant properties. The study utilized various assays to measure serotonin uptake inhibition and receptor binding affinities, demonstrating promising results for future antidepressant development .

Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial activity of derivatives of this compound was assessed against multiple pathogens. The results indicated that modifications in the chemical structure could enhance antimicrobial properties. For instance, derivatives with additional functional groups exhibited improved inhibition against gram-positive bacteria .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds with indole and piperazine moieties exhibit significant anticancer activities. For instance, derivatives of 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been evaluated for their ability to inhibit tumor cell growth. In studies conducted by the National Cancer Institute (NCI), certain derivatives displayed promising antimitotic effects against a variety of human cancer cell lines, demonstrating mean growth inhibition values that suggest their potential as anticancer agents .

| Compound | Cell Line Tested | Mean GI50 (μM) | TGI (μM) |

|---|---|---|---|

| Compound A | HCT-116 (Colon) | 15.72 | 50.68 |

| Compound B | MCF-7 (Breast) | 12.53 | Not reported |

These findings emphasize the need for further investigation into the structure-activity relationships of these compounds to optimize their efficacy and selectivity.

Neuropharmacological Effects

The compound has also been investigated for its modulatory effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research suggests that it may act as a reuptake inhibitor for these monoamines, which are crucial in the treatment of various mood disorders such as depression and anxiety . The modulation of these neurotransmitters implies potential therapeutic applications in managing conditions like major depressive disorder and generalized anxiety disorder.

Interaction with Serotonin Receptors

The indole structure is known to interact with serotonin receptors, particularly the 5-HT receptor family. Studies have shown that compounds similar to this compound can enhance serotonergic activity by inhibiting serotonin reuptake, thus increasing serotonin availability in the synaptic cleft . This mechanism is vital for developing antidepressants and anxiolytics.

Inhibition of Monoamine Oxidase

Additionally, there is evidence suggesting that this compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine. By inhibiting MAO, the compound could prolong the action of these neurotransmitters, contributing to its antidepressant effects .

Treatment of Mood Disorders

Given its pharmacological profile, this compound is being explored as a candidate for treating mood disorders. Its ability to modulate serotonin levels positions it as a potential alternative or adjunct therapy in managing depression and anxiety disorders .

Cancer Therapy

The anticancer properties observed in vitro suggest that this compound could be developed into a therapeutic agent targeting specific types of cancer. Its efficacy against various cancer cell lines indicates that it may serve as a lead compound for further drug development aimed at treating malignancies resistant to conventional therapies .

Analyse Chemischer Reaktionen

Initial Functional Group Transformations

-

Arndt-Eistert Reaction : N-Cbz-protected amino acids (e.g., L-alanine) are converted to β-amino esters via diazoketone intermediates. This step involves a mixed-anhydride reaction followed by treatment with diazomethane in THF at −15°C .

-

Wolf Rearrangement : Diazoketones undergo rearrangement in the presence of silver benzoate to form β-amino alcohols .

Substitution and Deprotection

-

Mesylate Formation : β-amino alcohols are converted to mesylates, which are then displaced by N-methylpiperazine to introduce the piperazine side chain .

-

Deprotection : The N-Cbz protecting group is removed using Pd/C under hydrogenation conditions to yield the final amine .

Fusion with Quinoline Derivatives

The amine intermediate is fused with 4,7-dichloroquinoline or 4-chloro-7-(trifluoromethyl)quinoline in the presence of phenol under reflux conditions, forming the final compound .

Reaction Data and Comparisons

| Reaction Step | Reagents/Conditions | Key Products |

|---|---|---|

| Arndt-Eistert Reaction | Diazomethane, THF, −15°C | β-amino esters (e.g., compound 10a/b) |

| Wolf Rearrangement | Silver benzoate | β-amino alcohols (e.g., compounds 11a/b) |

| Mesylate Formation | Mesyl chloride, THF, rt | Mesylates (e.g., compounds 12a/b) |

| Substitution | N-methylpiperazine, rt, 40 h | 4-methylpiperazine-containing amines |

| Deprotection | Pd/C, hydrogenation, rt | Final amine (e.g., compounds 14a/b) |

Antiplasmodial Activity

The compound exhibits potent activity against chloroquine-resistant malaria parasites , with IC₅₀ values in the nanomolar range (e.g., 9.79–167.4 nM against CQ-resistant strains) . Structural modifications, such as the inclusion of N-methylpiperazine, enhance activity by improving stability and receptor interactions .

Stereochemical Considerations

The synthesis of enantiomers (e.g., R- and S-isomers) is critical for optimizing biological activity. For example, the R-enantiomer of related indole derivatives can be synthesized via a modified Nef reaction and desulfonation, avoiding chiral separation steps and achieving >99% enantiomeric excess .

Structural Analog Comparisons

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4/c1-19-6-8-20(9-7-19)12-14(17)10-13-11-18-16-5-3-2-4-15(13)16/h2-5,11,14,18H,6-10,12,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGWTDIHYZXFPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.